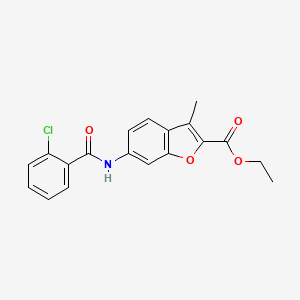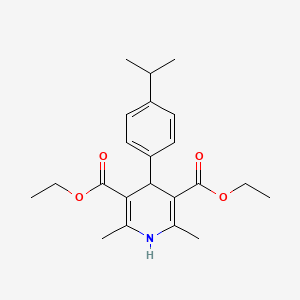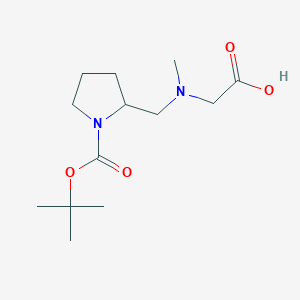
Ethyl 6-(2-chlorobenzamido)-3-methylbenzofuran-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 6-(2-chlorobenzamido)-3-methylbenzofuran-2-carboxylate, also known as EACB, is a synthetic compound that belongs to the class of benzofuran derivatives. It is a white crystalline powder that is used in various scientific research applications. EACB is synthesized using a multi-step process that involves the reaction of 2-chlorobenzoyl chloride with 3-methylbenzofuran-2-carboxylic acid followed by esterification with ethanol.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
A study by Abignente et al. (1983) explored the synthesis of imidazothiazole and imidazobenzothiazole derivatives, which involved reactions similar to those that might produce Ethyl 6-(2-chlorobenzamido)-3-methylbenzofuran-2-carboxylate as a side product. This research highlighted the compound's role in producing anti-inflammatory, analgesic, and antipyretic activities, showcasing its potential in medicinal chemistry (Abignente et al., 1983).
Corrosion Inhibition
Dohare et al. (2017) investigated new corrosion inhibitors for mild steel, important for industrial applications. While not directly studying Ethyl 6-(2-chlorobenzamido)-3-methylbenzofuran-2-carboxylate, their work on ethyl 6-amino-3-methyl-4-(p-tolyl)-2,4-dihydropyrano[2,3,C]pyrazole-5-carboxylate demonstrated the role of similar compounds in corrosion inhibition, suggesting potential industrial applications of Ethyl 6-(2-chlorobenzamido)-3-methylbenzofuran-2-carboxylate (Dohare et al., 2017).
Anticancer Activity
Hayakawa et al. (2004) designed and synthesized derivatives based on the structure of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester, aiming to find potent anti-tumor agents. Their work provides insight into the structural modifications of benzofuran derivatives for enhanced anticancer activity, indicating the research interest in Ethyl 6-(2-chlorobenzamido)-3-methylbenzofuran-2-carboxylate for therapeutic purposes (Hayakawa et al., 2004).
properties
IUPAC Name |
ethyl 6-[(2-chlorobenzoyl)amino]-3-methyl-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4/c1-3-24-19(23)17-11(2)13-9-8-12(10-16(13)25-17)21-18(22)14-6-4-5-7-15(14)20/h4-10H,3H2,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCXVDPFYJHNNK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,5R)-Spiro[2-oxabicyclo[3.2.0]heptane-7,1'-cyclobutane]-6-one](/img/structure/B2369643.png)
![4-[(Azetidin-1-yl)methyl]oxan-4-ol](/img/structure/B2369644.png)

![3-Ethoxy-4-[2-(4-methylpiperidin-1-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2369647.png)
![2-[4-(3,5-dimethoxyanilino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)acetamide](/img/structure/B2369648.png)

![tert-Butyl N-(3-{[(tert-butoxy)carbonyl]amino}-5-tert-butylphenyl)carbamate](/img/structure/B2369652.png)





![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[[5-cyano-4-(2-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide](/img/structure/B2369664.png)